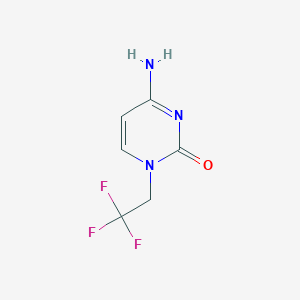
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a trifluoroethyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-Amino-2-methylpyrimidine
- 4-Amino-6-chloropyrimidine
- 4-Amino-5-nitropyrimidine
Uniqueness
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and drug development .
生物活性
4-Amino-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is a heterocyclic compound characterized by a pyrimidine ring substituted with an amino group and a trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique trifluoroethyl substitution enhances its lipophilicity, which may influence its interaction with biological targets.
- Molecular Formula : C6H6F3N3O
- Molecular Weight : 193.13 g/mol
- CAS Number : 2219379-17-4
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to either the active or allosteric sites, thus modulating biochemical pathways.
- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and interaction with intracellular targets.
Biological Activities
Research has indicated several potential biological activities for this compound:
1. Anticancer Activity
Studies have explored the anticancer properties of pyrimidine derivatives, including this compound. It has been evaluated for its ability to inhibit cancer cell proliferation in various cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
- Findings : Initial results suggest moderate inhibitory effects on cell proliferation, indicating potential as a therapeutic agent in oncology.
2. Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Its structural features may allow it to modulate inflammatory pathways effectively.
3. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly in metabolic pathways relevant to disease processes.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
特性
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-12-2-1-4(10)11-5(12)13/h1-2H,3H2,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDAQBCAAVNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














